1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride
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Overview
Description
1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique pyrroloimidazole structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrroloimidazole core, followed by the introduction of the methanamine group. The final step involves the conversion to the dihydrochloride salt form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine hydrochloride
- 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine sulfate
Uniqueness: 1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride is unique due to its specific dihydrochloride salt form, which may influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can be advantageous in certain applications, such as drug formulation and material science.
Properties
CAS No. |
2679951-25-6 |
---|---|
Molecular Formula |
C7H13Cl2N3 |
Molecular Weight |
210.1 |
Purity |
95 |
Origin of Product |
United States |
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